REACTION_CXSMILES
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C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.Br[C:15]1[CH:16]=[C:17]2[C:21](=[CH:22][CH:23]=1)[NH:20][CH:19]=[C:18]2[CH2:24][CH2:25][N:26]1[CH2:30][CH2:29][CH2:28][CH2:27]1.C[Si]([N-:35][Si](C)(C)C)(C)C.[Li+]>C1COCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[N:26]1([CH2:25][CH2:24][C:18]2[C:17]3[C:21](=[CH:22][CH:23]=[C:15]([NH2:35])[CH:16]=3)[NH:20][CH:19]=2)[CH2:30][CH2:29][CH2:28][CH2:27]1 |f:2.3,5.6.7.8.9|
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Name
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|
Quantity
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1.2 g
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Type
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reactant
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Smiles
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BrC=1C=C2C(=CNC2=CC1)CCN1CCCC1
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Name
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|
Quantity
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10 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
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10.23 mL
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Type
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reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
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Name
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Quantity
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2.483 mL
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Type
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reactant
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Smiles
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C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
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Name
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Quantity
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10 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
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0.187 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Type
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CUSTOM
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Details
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After stirring for 10 min.
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction was placed in a pre-heated oil bath
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Type
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STIRRING
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Details
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stirred for 3.5 h at 100° C. in a sealed tube
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Duration
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3.5 h
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Type
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CUSTOM
|
Details
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was brought to room temperature
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Type
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CUSTOM
|
Details
|
quenched with 1 N HCl solution (25 mL)
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Type
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STIRRING
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Details
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stirred for 30 min
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Duration
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30 min
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Type
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EXTRACTION
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Details
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was extracted into ethyl acetate (3×25 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined ethyl acetate layer was dried (Na2SO4) and solvent
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Type
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CUSTOM
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Details
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was evaporated
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Type
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CUSTOM
|
Details
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to obtain crude product
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Type
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CUSTOM
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Details
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The crude material was purified by column chromatography (2 M NH3 in MeOH:CH2Cl2, 5:95)
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Reaction Time |
10 min |
Name
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|
Type
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product
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Smiles
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N1(CCCC1)CCC1=CNC2=CC=C(C=C12)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.62 mmol | |
AMOUNT: MASS | 0.6 g | |
YIELD: PERCENTYIELD | 63.9% | |
YIELD: CALCULATEDPERCENTYIELD | 64.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |